molecular formula C7H11F3O B15126956 rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans

rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans

Cat. No.: B15126956
M. Wt: 168.16 g/mol
InChI Key: HRAPXOYQCITXRS-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans is a chemical compound with the molecular formula C7H11F3O and a molecular weight of 168.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanol group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopentyl ring, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are often employed.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may offer advantages in drug design and development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans can be compared with other similar compounds:

    Similar Compounds: Compounds such as (1R,2R)-2-(trifluoromethyl)cyclopentylamine and (1R,2R)-2-(trifluoromethyl)cyclopentylcarboxylic acid share similar structural features.

    Uniqueness: The presence of the methanol group in this compound distinguishes it from other similar compounds.

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclopentyl]methanol

InChI

InChI=1S/C7H11F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6,11H,1-4H2

InChI Key

HRAPXOYQCITXRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(F)(F)F)CO

Origin of Product

United States

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